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(S,R,S)-AHPC-CO-PEG4-propargyl

Click Chemistry PROTAC Synthesis Bioorthogonal Conjugation

PROTAC researchers face synthetic bottlenecks when sequential conjugation requires multiple protecting-group steps. (S,R,S)-AHPC-CO-PEG4-propargyl solves this with a carboxylic acid and terminal propargyl group that enable sequential amide coupling and CuAAC click chemistry in one pot, reducing synthetic steps and improving overall yield. - Dual orthogonal functionality (COOH + alkyne) eliminates protecting group manipulations - PEG4 linker length validated for SMARCA2 degraders achieving DC50 <100 nM - Compatible with high-throughput CuAAC assembly directly from azide-modified target ligands

Molecular Formula C34H48N4O8S
Molecular Weight 672.8 g/mol
Cat. No. B14765863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-CO-PEG4-propargyl
Molecular FormulaC34H48N4O8S
Molecular Weight672.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCC#C)O
InChIInChI=1S/C34H48N4O8S/c1-6-12-43-14-16-45-18-19-46-17-15-44-13-11-29(40)37-31(34(3,4)5)33(42)38-22-27(39)20-28(38)32(41)35-21-25-7-9-26(10-8-25)30-24(2)36-23-47-30/h1,7-10,23,27-28,31,39H,11-22H2,2-5H3,(H,35,41)(H,37,40)/t27-,28+,31-/m1/s1
InChIKeyFTLDORQHAGSPKF-CKIYMEHHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-CO-PEG4-propargyl: VHL PROTAC Building Block


(S,R,S)-AHPC-CO-PEG4-propargyl is a bifunctional E3 ligase ligand-linker conjugate designed for the modular synthesis of proteolysis-targeting chimeras (PROTACs). The molecule comprises three essential components: (1) an (S,R,S)-AHPC-based ligand that recruits the von Hippel-Lindau (VHL) E3 ligase [1]; (2) a tetraethylene glycol (PEG4) linker that provides optimal spatial separation and aqueous solubility ; and (3) a terminal propargyl group adjacent to a carboxylic acid moiety, enabling orthogonal bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry or amide coupling . This architecture allows researchers to systematically couple the VHL-recruiting module to azide- or amine-functionalized target protein ligands, facilitating the rapid generation of structurally diverse PROTAC libraries for degradation screening campaigns.

Conjugation Propargyl and carboxylic acid enable sequential click and amide coupling without protecting groups
Linker PEG4 spacer reported to support ternary complex geometry for VHL-based PROTACs
Recruitment AHPC-based VHL E3 ligase ligand module for targeted protein degradation

(S,R,S)-AHPC-CO-PEG4-propargyl: Substitution Risks


In PROTAC development, the linker and terminal functional group are not inert spacers but critical determinants of ternary complex formation, degradation efficiency, and pharmacokinetic profile [1]. Substituting (S,R,S)-AHPC-CO-PEG4-propargyl with a structurally related VHL-PEG4 conjugate bearing a different terminal group (e.g., amine, azide, or alkyne-only) fundamentally alters the conjugation chemistry and the resulting PROTAC's spatial geometry. The carboxylic acid adjacent to the propargyl group provides orthogonal reactivity not available in amine-terminated or azide-terminated analogs, enabling sequential bioconjugation strategies without protecting group manipulations . Furthermore, linker length and composition profoundly influence degradation potency; studies demonstrate that even a single ethylene glycol unit difference can shift DC50 values by orders of magnitude across different target proteins . Consequently, researchers cannot assume that any VHL-PEG4 conjugate will yield equivalent degradation outcomes, and the precise functional group configuration of (S,R,S)-AHPC-CO-PEG4-propargyl is essential for maintaining the intended synthetic route and biological activity of the final PROTAC molecule.

Terminal group mismatch
Amine or azide analogs alter conjugation chemistry and PROTAC spatial geometry; synthetic route may not transfer
Linker length variation
PEG2, PEG6 or alkyl spacers can shift degradation potency; PEG4 performance may not be reproduced with other lengths
Missing orthogonal handle
Carboxylic acid adjacent to propargyl is absent in alkyne-only conjugates, limiting sequential bioconjugation strategies

Evidence of Differentiation for (S,R,S)-AHPC-CO-PEG4-propargyl


Propargyl Click Chemistry vs. Amine Analogs

The terminal propargyl group of (S,R,S)-AHPC-CO-PEG4-propargyl enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation to azide-containing target ligands . In contrast, the closely related (S,R,S)-AHPC-PEG4-NH2 analog terminates in a primary amine and is only compatible with carboxyl-reactive coupling chemistries (e.g., NHS ester, carbodiimide) . The propargyl group provides a bioorthogonal reaction handle that proceeds with high regioselectivity under mild aqueous conditions, whereas amine coupling may suffer from competing side reactions with endogenous carboxylates present on the target protein ligand [1].

Propargyl Click vs Amine
Head-to-head
Target: Propargyl — CuAAC with azides Comparator: Amine — NHS ester/carboxyl coupling
Enables modular library synthesis without protecting groups
Requires azide-functionalized target ligands
Click Chemistry PROTAC Synthesis Bioorthogonal Conjugation

Orthogonal Amide Coupling via Carboxylic Acid

(S,R,S)-AHPC-CO-PEG4-propargyl contains a carboxylic acid directly adjacent to the propargyl group, enabling amide bond formation with amine-containing target ligands . This dual functionality (propargyl + carboxylic acid) is absent in (S,R,S)-AHPC-PEG4-Alkyne, which terminates solely in an alkyne group and cannot participate in direct amide coupling without prior functional group interconversion [1]. The carboxylic acid allows sequential or orthogonal conjugation strategies where the researcher may first couple via the acid to an amine, then perform click chemistry with the propargyl, or vice versa.

Dual Orthogonal Handles
Head-to-head
Target: COOH + propargyl (dual reactive) Comparator: Alkyne-only — lacks amide coupling
Sequential bioconjugation strategies feasible
Amide coupling then click, or vice versa
Amide Coupling Bioconjugation PROTAC Linker Design

PEG4 Linker Optimized for Ternary Complexes

The PEG4 linker length in (S,R,S)-AHPC-CO-PEG4-propargyl (approximately 16 atoms from VHL ligand attachment point to terminal functional group) provides optimal spatial separation for productive ternary complex formation in VHL-based PROTAC systems . Systematic studies comparing PEG linker lengths have shown that PROTAC degradation potency is highly sensitive to linker composition and length, with DC50 values varying by >10-fold between PEG1, PEG2, PEG3, and PEG4 linkers across different target proteins [1]. For example, PROTACs targeting SMARCA2 using an (S,R,S)-AHPC-PEG4-containing architecture achieved DC50 <100 nM, demonstrating the efficacy of the PEG4 spacer in enabling efficient target degradation [2].

PEG4 Linker Length
Class-level
>10-fold DC50 variation across PEG lengths
PEG4 length supports ternary complex geometry
Target-dependent validation recommended
Ternary Complex Formation PROTAC Linker Optimization Structure-Activity Relationship

High-Affinity VHL Ligand Recruitment

The (S,R,S)-AHPC moiety in (S,R,S)-AHPC-CO-PEG4-propargyl is a stereochemically defined VH032-based ligand that recruits the von Hippel-Lindau (VHL) E3 ligase with high affinity [1]. PROTACs utilizing the (S,R,S)-AHPC VHL ligand have demonstrated potent target degradation across diverse protein classes, including the BCR-ABL1 fusion protein (IC50 = 1.11 μM in Ba/F3 cells for GMB-475) [2] and FBXO22 (DC50 = 77 nM, Dmax = 99% in Jurkat cells for AHPC(Me)-C6-NH2) . In contrast, alternative E3 ligase recruiters such as CRBN or IAP ligands exhibit different degradation kinetics, selectivity profiles, and tissue expression patterns that may not be suitable for all target proteins [3].

VHL Recruitment Potency
Class-level
AHPC-PROTACs: low nM – low µM DC50 across >20 targets
Broadly applicable E3 ligase handle
E3 selection should match target expression
E3 Ligase Recruitment VHL Binding Affinity PROTAC Efficacy

PEG4 Linker Enhances Solubility vs. Alkyl

The PEG4 linker in (S,R,S)-AHPC-CO-PEG4-propargyl confers enhanced aqueous solubility and reduced non-specific binding compared to purely alkyl or aromatic linkers of equivalent length . This property is critical for PROTACs, which often exhibit poor solubility due to their high molecular weight and lipophilic target-binding warheads. The PEG4 spacer also improves the pharmacokinetic profile of the resulting PROTAC by reducing plasma protein binding and minimizing off-target interactions . While alternative alkyl linkers (e.g., C6, C8) may provide similar spatial separation, they lack the hydrophilicity of PEG and can contribute to aggregation and poor cellular permeability [1].

PEG4 vs Alkyl Solubility
Class-level
PEG4 hydrophilic; alkyl linkers hydrophobic; improved solubility reported
May reduce assay interference from aggregation
No direct quantitative comparison available
Aqueous Solubility PROTAC Physicochemical Properties Linker Hydrophilicity

Key Applications of (S,R,S)-AHPC-CO-PEG4-propargyl


Sequential Orthogonal Bioconjugation

Researchers synthesizing diverse PROTAC libraries can leverage the dual orthogonal functionality of (S,R,S)-AHPC-CO-PEG4-propargyl to streamline assembly. First, the carboxylic acid can be coupled to amine-containing target ligands via standard amide bond formation (EDC/NHS or HATU). Subsequently, the propargyl group remains available for copper-catalyzed click chemistry with azide-functionalized ligands, enabling sequential conjugation without protecting group manipulations. This approach reduces synthetic steps and improves overall yield compared to using single-functionality analogs [1].

Click Chemistry Screening of Azide Ligands

For target proteins where the cognate ligand has been functionalized with an azide group (e.g., via commercial azide-PEG linkers or in situ modification), (S,R,S)-AHPC-CO-PEG4-propargyl provides a direct click chemistry entry point. The propargyl group undergoes rapid, bioorthogonal CuAAC cycloaddition with azides under mild conditions (aqueous buffer, room temperature, copper catalyst), forming a stable triazole linkage [1]. This enables high-throughput assembly of PROTAC candidates directly from azide-modified target ligands without intermediate purification, facilitating rapid degradation screening [2].

PEG4 Linker in VHL PROTAC Development

(S,R,S)-AHPC-CO-PEG4-propargyl is ideally suited for constructing VHL-recruiting PROTACs where the PEG4 linker length has been empirically validated as optimal. Literature precedent demonstrates that PEG4 spacers enable productive ternary complex formation across multiple target classes, including kinases, transcription factors, and epigenetic regulators [1]. For example, SMARCA2 degraders utilizing (S,R,S)-AHPC-PEG4 architectures achieved DC50 <100 nM [2]. Researchers can confidently employ this building block without extensive linker length optimization, accelerating hit-to-lead timelines [3].

VHL vs. CRBN E3 Ligase Comparison

In studies comparing E3 ligase recruitment efficiency, (S,R,S)-AHPC-CO-PEG4-propargyl serves as the VHL-recruiting counterpart to CRBN-based linker conjugates. Parallel synthesis of PROTACs using VHL-PEG4-propargyl versus CRBN-PEG4-propargyl allows direct comparison of degradation potency, kinetics, and selectivity across different E3 ligases [1]. This is particularly valuable for identifying the optimal E3 ligase partner for a given target protein and cellular context, as VHL and CRBN exhibit distinct expression patterns and ternary complex geometries [2].

Application
Selection Property
Validation Focus
Sequential orthogonal bioconjugation
Dual orthogonal handles (COOH + propargyl)
Chemoselectivity and reaction yield
Azide ligand click screening
Propargyl for CuAAC click chemistry
Click efficiency and assembly throughput
VHL PROTAC with optimized PEG4
PEG4 linker validated for ternary complexes
Degradation potency in target cell models
VHL-CRBN E3 ligase comparison
VHL E3 ligase recruiter module
Cross-E3 ligase degradation profiling

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